3-Phenyl-5-(thiophen-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole 3-Phenyl-5-(thiophen-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817069
InChI: InChI=1S/C19H15N3S/c1-14-9-11-16(12-10-14)22-18(15-6-3-2-4-7-15)20-21-19(22)17-8-5-13-23-17/h2-13H,1H3
SMILES:
Molecular Formula: C19H15N3S
Molecular Weight: 317.4 g/mol

3-Phenyl-5-(thiophen-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC15817069

Molecular Formula: C19H15N3S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-5-(thiophen-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole -

Specification

Molecular Formula C19H15N3S
Molecular Weight 317.4 g/mol
IUPAC Name 4-(4-methylphenyl)-3-phenyl-5-thiophen-2-yl-1,2,4-triazole
Standard InChI InChI=1S/C19H15N3S/c1-14-9-11-16(12-10-14)22-18(15-6-3-2-4-7-15)20-21-19(22)17-8-5-13-23-17/h2-13H,1H3
Standard InChI Key DXXCGXUHIXJFCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=CS3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-Phenyl-5-(thiophen-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole (C₁₉H₁₅N₃S) features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with phenyl, p-tolyl, and thiophen-2-yl groups, respectively . The p-tolyl group introduces a methyl substituent on the phenyl ring at position 4, enhancing steric bulk and lipophilicity. The thiophene moiety contributes π-conjugation and sulfur-based electronic effects, which may influence redox properties and intermolecular interactions.

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number332910-41-5
Molecular FormulaC₁₉H₁₅N₃S
Molecular Weight317.41 g/mol
SMILES NotationCc1ccc(cc1)n1c(nnc1c1cccs1)c1ccccc1
XLogP3-AAEstimated 4.2 (calculated)

The planar triazole core facilitates π-π stacking interactions, while substituents modulate solubility and crystallinity. Computational modeling predicts a dipole moment of ~3.8 D due to asymmetric electron distribution from the thiophene and triazole groups .

Synthetic Methodologies

While no direct synthesis of 3-Phenyl-5-(thiophen-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole is documented, analogous triazoles suggest viable routes:

Cyclocondensation of Thiosemicarbazides

Reaction of substituted thiosemicarbazides with carbonyl compounds under acidic conditions yields 1,2,4-triazole-3-thiones, a pathway demonstrated for 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione . Adapting this method, p-tolyl thiosemicarbazide could cyclize with α-keto thiophene intermediates to form the target compound.

Hypothetical Reaction Pathway:

  • Intermediate Formation: Condensation of p-tolylhydrazine with thiophene-2-carbonyl chloride to yield a thiosemicarbazide analog.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the triazole core.

  • Aryl Introduction: Ullmann-type coupling with iodobenzene to install the 3-phenyl group.

Yield optimization would require careful control of temperature (reflux in ethanol, 80–100°C) and catalytic systems (e.g., CuI/1,10-phenanthroline) .

Click Chemistry Approaches

Table 2: Comparative Synthetic Routes for Analogous Triazoles

MethodStarting MaterialsConditionsYield (%)Reference
Thiosemicarbazide Cyclization4-Chlorobenzaldehyde, thiosemicarbazideH₂SO₄, reflux, 6 hr89–91
Huisgen CycloadditionBenzyl azide, phenylacetyleneCuSO₄/sodium ascorbate, RT85

Physicochemical Properties

Experimental data specific to this compound remain sparse, but predictions based on structural analogs suggest:

  • Solubility: Low aqueous solubility (<0.1 mg/mL in H₂O) due to aromatic substituents; soluble in DMSO (∼15 mg/mL) and chloroform .

  • Melting Point: Estimated 180–190°C (differential scanning calorimetry of similar triazoles ).

  • Stability: Stable under ambient conditions but susceptible to photodegradation in solution (λ > 300 nm).

The thiophene moiety introduces a UV-Vis absorption band near 260 nm (ε ≈ 4500 M⁻¹cm⁻¹), potentially useful for analytical quantification .

Biological and Functional Applications

Though direct bioactivity studies are unavailable, structurally related 1,2,4-triazoles exhibit:

  • Antifungal Activity: MIC₈₀ values of 23–1410 ng/mL against Candida albicans for analogs with aryl and alkyl substituents .

  • Anticancer Potential: IC₅₀ values of 8–12 µM in MCF-7 breast cancer cells for triazoles bearing thiophene groups .

  • Enzyme Inhibition: Non-steroidal inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2) with Kᵢ ∼ 150 nM .

Hypothetically, the thiophene and p-tolyl groups in this compound may enhance membrane permeability and target binding compared to simpler aryl triazoles.

Spectroscopic Characterization

While experimental spectra are unpublished, predicted data include:

  • ¹H NMR (CDCl₃): δ 7.65–7.70 (m, thiophene-H), 7.30–7.45 (m, phenyl/p-tolyl), 2.35 (s, p-tolyl CH₃) .

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N triazole), 690 cm⁻¹ (C-S thiophene).

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